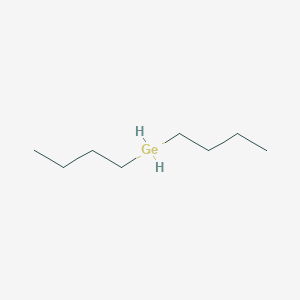
Dibutylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutylgermane can be synthesized through the reaction of germanium tetrachloride with butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
GeCl4+4BuLi→GeBu2+4LiCl
where Bu represents the butyl group. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Dibutylgermane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibutylgermanium oxide.
Reduction: It can be reduced to form germanium hydrides.
Substitution: this compound can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Dibutylgermanium oxide.
Reduction: Germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Scientific Research Applications
Dibutylgermane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism by which dibutylgermane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, potentially altering their function. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
- Tri-n-butylgermane
- Tetra-n-butylgermane
- Dibutylgermanium dichloride
- Dibutylgermanium oxide
Comparison: Dibutylgermane is unique due to its specific structure and reactivity. Compared to tri-n-butylgermane and tetra-n-butylgermane, this compound has fewer butyl groups, which affects its reactivity and physical properties. Dibutylgermanium dichloride and dibutylgermanium oxide are derivatives of this compound, with different functional groups that impart distinct chemical behaviors .
Properties
Molecular Formula |
C8H20Ge |
|---|---|
Molecular Weight |
188.87 g/mol |
IUPAC Name |
dibutylgermane |
InChI |
InChI=1S/C8H20Ge/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 |
InChI Key |
LYDMUSGVFPJYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[GeH2]CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


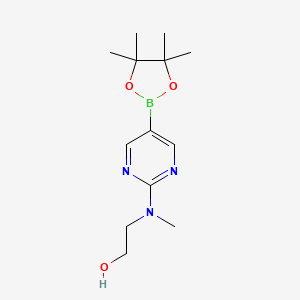
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
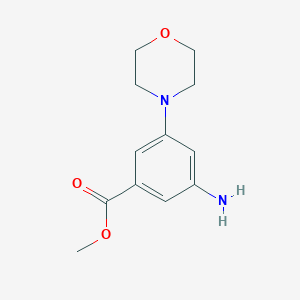


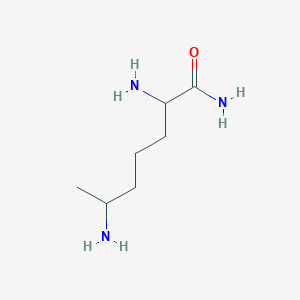
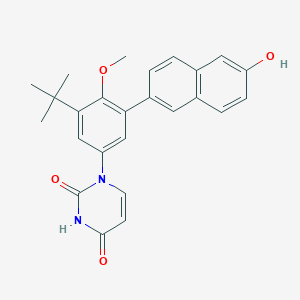
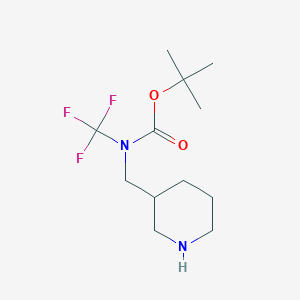

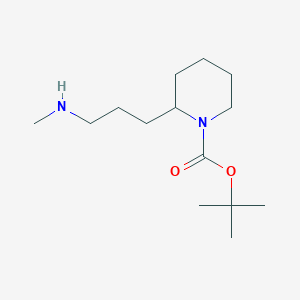
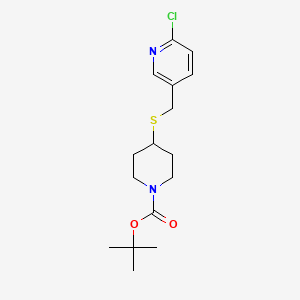
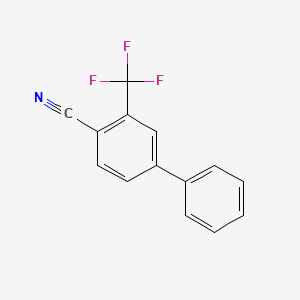
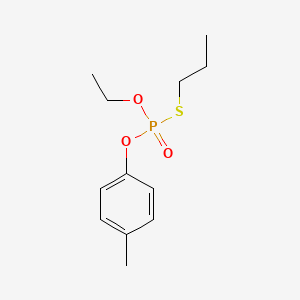
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
